5-(2-Chloroethyl)benzofuran
Overview
Description
5-(2-Chloroethyl)benzofuran is an organic compound that belongs to the benzofuran family. It has a CAS Number of 943034-51-3 . The IUPAC name is 5-(2-chloroethyl)-1-benzofuran .
Molecular Structure Analysis
The molecular formula of this compound is C10H9ClO . It has a molecular weight of 180.63 . The InChI code is 1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 .Chemical Reactions Analysis
While specific chemical reactions involving this compound are not detailed in the searched resources, benzofuran compounds in general can participate in various chemical reactions. For example, benzoquinone derivatives can undergo heteroannulation to produce benzofuran structures .Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . The compound should be stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Benzofuran Derivatives as Potential Pharmacological Agents
- Benzofuran compounds, such as 5-(2-Aminopropyl)benzofuran and its analogs, have been explored for their pharmacological effects, including stimulant and entactogenic effects similar to those of amphetamines and MDMA. This research has implications for understanding the action mechanisms and potential therapeutic applications or risks associated with these compounds (Stańczuk et al., 2013).
Benzofuran Derivatives in Chemical Sensors
- A study detailed the use of a benzofuran derivative-functionalized multiwalled carbon nanotubes and ionic liquid nanocomposite for the development of a highly sensitive sensor. This sensor demonstrated excellent electrocatalytic activities toward the oxidation of norepinephrine and serotonin, showcasing the utility of benzofuran derivatives in chemical sensing technologies (Mazloum‐Ardakani & Khoshroo, 2014).
Antimicrobial Applications of Benzofuran Derivatives
- The synthesis and antimicrobial screening of benzofuran derivatives containing pyrimidine moiety have demonstrated significant antimicrobial activity. Such studies underline the potential of benzofuran derivatives as frameworks for developing new antimicrobial agents (Venkatesh et al., 2018).
Benzofuran Derivatives in Organic Synthesis and Drug Design
- Research has focused on synthesizing new benzofuran compounds with potential bioactive properties, including anti-inflammatory, analgesic, and antipyretic agents. This work not only expands the chemical library of benzofuran derivatives but also explores their practical applications in drug development and other areas of medicinal chemistry (Xie et al., 2014).
Exploring Natural Sources and Bioactivities
- A comprehensive review on benzofuran derivatives highlighted their natural sources, significant bioactivities such as anti-tumor, antibacterial, and anti-viral effects, and methods of synthesis. This information is crucial for drug discovery and development processes, emphasizing the versatility and potential of benzofuran derivatives in pharmacology and biochemistry (Miao et al., 2019).
Safety and Hazards
The compound is associated with several hazard statements including H315, H319, and H335 . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and others .
Mechanism of Action
Target of Action
Benzofuran derivatives, which include 5-(2-chloroethyl)benzofuran, have been found to be active towards different clinically approved targets . They are often used as a scaffold for designing antimicrobial agents .
Mode of Action
Benzofuran derivatives are known to interact with their targets in a variety of ways, leading to different biological activities . For instance, some benzofuran derivatives have been demonstrated to be potent inhibitors of various enzymes .
Biochemical Pathways
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
Improved bioavailability is one of the targets achieved with most of the recent benzofuran compounds, allowing for once-daily dosing .
Result of Action
Benzofuran derivatives have been shown to exhibit a wide range of biological activities, including antimicrobial, antifungal, anti-hiv, anticancer, antimalarial, and anti-inflammatory activities .
Action Environment
The broad application of benzofuran derivatives arises from the exceptionally mild and functional group tolerant reaction conditions, the relatively stable nature of the organoboron reagents, and their rapid transmetalation with palladium (ii) complexes .
Biochemical Analysis
Biochemical Properties
Benzofuran compounds are known to interact with various enzymes, proteins, and other biomolecules . The nature of these interactions depends on the specific structure of the benzofuran derivative.
Cellular Effects
Benzofuran derivatives have been shown to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
Benzofuran derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
Benzofuran derivatives can be involved in various metabolic pathways, interacting with enzymes or cofactors, and can affect metabolic flux or metabolite levels .
Properties
IUPAC Name |
5-(2-chloroethyl)-1-benzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClO/c11-5-3-8-1-2-10-9(7-8)4-6-12-10/h1-2,4,6-7H,3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VJWBJRKQCCTTFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CO2)C=C1CCCl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101310522 | |
Record name | 5-(2-Chloroethyl)benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.63 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
943034-51-3 | |
Record name | 5-(2-Chloroethyl)benzofuran | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=943034-51-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-(2-Chloroethyl)benzofuran | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101310522 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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